EMATE vs. COUMATE: Picomolar vs. Nanomolar STS Inhibition and Estrogenicity Divergence
EMATE demonstrates a 5,846-fold greater potency for E1-STS inhibition in intact MCF-7 cells compared to the nonsteroidal first-generation comparator COUMATE. EMATE achieves an IC50 of 65 pM, whereas COUMATE exhibits an IC50 of 380 nM [1]. This extreme potency advantage is, however, offset by a critical differentiation: EMATE is estrogenic and stimulates MCF-7 cell growth, while COUMATE is nonestrogenic [2].
| Evidence Dimension | E1-STS Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 65 pM (0.065 nM) |
| Comparator Or Baseline | COUMATE (4-methylcoumarin-7-O-sulfamate): 380 nM |
| Quantified Difference | 5,846-fold more potent |
| Conditions | Intact MCF-7 breast cancer cells |
Why This Matters
Procurement decisions hinge on whether extreme picomolar potency (EMATE) or lack of estrogenicity (COUMATE) is the overriding experimental requirement.
- [1] Purohit A, Woo LWL, Singh A, Winterborn CJ, Potter BVL, Reed MJ. Steroidal and Nonsteroidal Sulfamates as Potent Inhibitors of Steroid Sulfatase. J Med Chem. 1998;41(7):1068-1083. View Source
- [2] Purohit A, Woo LWL, Singh A, Winterborn CJ, Potter BVL, Reed MJ. In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor. Cancer Res. 1996;56(21):4950-4955. View Source
